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molecular formula C16H14BrNO5 B3601673 3-bromo-5-ethoxy-4-[(2-nitrobenzyl)oxy]benzaldehyde

3-bromo-5-ethoxy-4-[(2-nitrobenzyl)oxy]benzaldehyde

Cat. No. B3601673
M. Wt: 380.19 g/mol
InChI Key: NZDDQYHJVWZGPR-UHFFFAOYSA-N
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Patent
US08022218B2

Procedure details

Alkylation of 3-bromo-5-ethoxy-4-hydroxybenzaldehyde (5 g) with 2-nitrobenzylbromide (4.85 g) was performed according to the method described in example 1a. Yield: 7.88 g. MS-ESI: [M+H]+=380/382
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.85 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([O:11][CH2:12][CH3:13])[C:9]=1[OH:10])[CH:5]=[O:6].[N+:14]([C:17]1[CH:24]=[CH:23][CH:22]=[CH:21][C:18]=1[CH2:19]Br)([O-:16])=[O:15]>>[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([O:11][CH2:12][CH3:13])[C:9]=1[O:10][CH2:19][C:18]1[CH:21]=[CH:22][CH:23]=[CH:24][C:17]=1[N+:14]([O-:16])=[O:15])[CH:5]=[O:6]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC=1C=C(C=O)C=C(C1O)OCC
Step Two
Name
Quantity
4.85 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(CBr)C=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
BrC=1C=C(C=O)C=C(C1OCC1=C(C=CC=C1)[N+](=O)[O-])OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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